molecular formula C12H13NO3 B8362256 3-Acetyl-5-(2-methoxyethoxy)benzonitrile

3-Acetyl-5-(2-methoxyethoxy)benzonitrile

Cat. No.: B8362256
M. Wt: 219.24 g/mol
InChI Key: ITMUIADEHAABGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-5-(2-methoxyethoxy)benzonitrile is a benzonitrile derivative characterized by an acetyl group at the 3-position and a 2-methoxyethoxy substituent at the 5-position of the aromatic ring. The acetyl group introduces electron-withdrawing properties, while the 2-methoxyethoxy side chain enhances solubility and influences steric interactions. This compound is structurally tailored for applications in medicinal chemistry and materials science, particularly in the design of thermally activated delayed fluorescence (TADF) emitters and enzyme inhibitors .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-acetyl-5-(2-methoxyethoxy)benzonitrile

InChI

InChI=1S/C12H13NO3/c1-9(14)11-5-10(8-13)6-12(7-11)16-4-3-15-2/h5-7H,3-4H2,1-2H3

InChI Key

ITMUIADEHAABGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C#N)OCCOC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Electronic and Physicochemical Properties

Table 1: Substituent Comparison of Benzonitrile Derivatives
Compound Name Substituents Key Properties/Applications References
3-Acetyl-5-(2-methoxyethoxy)benzonitrile 3-acetyl, 5-(2-methoxyethoxy) Enhanced solubility, TADF potential
DHPZ-2BN Phenazine donor, 4,4'-dicyano Low EQE (6.0%) in OLEDs
18F-PEB 3-fluoro, 5-(pyridin-3-ylethynyl) High mGluR5 binding affinity
3-(2-Ethoxyethoxy)benzonitrile 3-(2-ethoxyethoxy) Intermediate in PET ligand synthesis
3-Acetyl-5-bromo-2-hydroxybenzonitrile 3-acetyl, 5-bromo, 2-hydroxy Antimalarial activity (pIC50 ≥ 8)

Key Insights :

  • Electron-Withdrawing Groups: The acetyl group in the target compound enhances electron-withdrawing capacity compared to DHPZ-2BN’s benzonitrile-phenazine system, which relies on donor-acceptor interactions for TADF but suffers from low external quantum efficiency (EQE) .
  • Solubility : The 2-methoxyethoxy group improves solubility over analogs like 3-(2-ethoxyethoxy)benzonitrile, which is critical for pharmaceutical formulations .
  • Biological Activity : The acetyl and methoxyethoxy substituents may confer distinct pharmacokinetic profiles compared to antimalarial derivatives such as 3-acetyl-5-bromo-2-hydroxybenzonitrile, where bromo and hydroxy groups influence target binding .

Key Insights :

  • Enzyme Inhibition : Compared to SARS-CoV-2 Mpro inhibitors (e.g., compound 5), the target’s substituents could modulate interactions with catalytic residues, though its activity remains uncharacterized .

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